
Ethyl 2-hydroxybutanoate
Overview
Description
Ethyl 2-hydroxybutanoate, also known as ethyl α-hydroxybutyrate, is an organic compound with the molecular formula C6H12O3. It is an ester derived from butanoic acid and ethanol, characterized by a hydroxyl group attached to the second carbon of the butanoate chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxobutanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-hydroxybutanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethyl 2-oxobutanoate
Reduction: Ethyl 2-hydroxybutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 2-hydroxybutanoate serves as a valuable intermediate in organic synthesis, facilitating the production of more complex molecules. Its structural features allow for various chemical transformations, including oxidation and substitution reactions.
- Reagent in Organic Reactions : It is employed in various organic reactions such as Michael additions and as a solvent in synthetic processes due to its favorable properties.
Biology
- Metabolic Studies : this compound is utilized in metabolic pathway studies to understand its role in cellular metabolism. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids.
- Biochemical Research : The compound's interactions with biomolecules make it a subject of interest in biochemical research, particularly in enzyme kinetics and metabolic flux analysis.
Medicine
- Potential Therapeutic Properties : Research has indicated that this compound may possess therapeutic properties. Studies are ongoing to evaluate its efficacy as an anti-inflammatory agent and its potential use in drug formulations.
- Drug Synthesis Intermediate : It is investigated as an intermediate in the synthesis of pharmaceuticals, where its unique functional groups can enhance bioavailability and therapeutic effects.
Industry
- Flavoring and Fragrance : Due to its pleasant aroma, this compound is widely used in the food and cosmetic industries as a flavoring agent and fragrance component.
- Solvent Applications : Its solvent properties make it suitable for use in paints, coatings, and cleaning products, where it can replace more hazardous solvents.
Case Study 1: Flavoring Agent Development
A study conducted by The Good Scents Company highlighted the application of this compound in developing new flavoring agents for food products. The compound's fruity notes were found to enhance the sensory profile of various food items, leading to increased consumer acceptance.
Case Study 2: Biochemical Pathway Analysis
Research published in PubChem focused on the metabolic pathways involving this compound. The study demonstrated how this compound interacts with key metabolic enzymes, influencing overall metabolic rates in yeast cells during fermentation processes.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxybutanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to form 2-hydroxybutanoic acid, which participates in metabolic pathways such as the citric acid cycle. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes.
Comparison with Similar Compounds
Ethyl 2-hydroxybutanoate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-2-methylbutanoate: This compound has an additional methyl group, which affects its reactivity and physical properties.
Ethyl 3-hydroxybutanoate: The hydroxyl group is located on the third carbon, leading to different chemical behavior and applications.
Ethyl 2-hydroxy-4-methylpentanoate: This compound has a longer carbon chain and a methyl group, resulting in distinct properties and uses.
This compound is unique due to its specific structure, which imparts particular reactivity and versatility in various applications.
Biological Activity
Ethyl 2-hydroxybutanoate, also known as ethyl 2-hydroxybutyrate, is an ester of 2-hydroxybutanoic acid. This compound has garnered attention in various fields of research due to its potential biological activities and applications in metabolic studies, pharmaceuticals, and food sciences. This article delves into the biological activity of this compound, highlighting key findings from recent studies, potential mechanisms of action, and implications for health and disease.
- Molecular Formula : C₆H₁₂O₃
- Molecular Weight : 132.16 g/mol
- Boiling Point : 167 °C
- Specific Gravity : 1.01 at 20 °C
Metabolic Role
Recent studies have indicated that this compound plays a significant role in metabolic processes. It is a metabolite that can influence energy metabolism, particularly in skeletal muscle during exercise. The compound is produced endogenously and has been shown to accumulate during physical exertion, suggesting a role as a metabolic signal.
- Exercise Metabolism : this compound has been implicated in enhancing oxidative capacity and improving exercise performance. Research indicates that administration of this compound can lead to increased endurance in animal models, correlating with shifts in branched-chain amino acid (BCAA) metabolism .
- Metabolic Disorders : The presence of elevated levels of 2-hydroxybutyrate (the corresponding acid) has been associated with various metabolic disorders and conditions such as diabetes and obesity. It serves as a potential biomarker for metabolic health .
The biological activity of this compound may be attributed to several mechanisms:
- Regulation of Gene Expression : this compound influences the transcriptional regulation of genes involved in BCAA degradation pathways. This is mediated by alterations in protein ADP-ribosylation, which affects the binding of transcription factors to gene promoters .
- Impact on Cellular Metabolism : The compound has been shown to shift cellular metabolism towards increased oxidative phosphorylation, enhancing energy production during physical activity .
Case Study: Exercise Performance Enhancement
In a controlled study involving mice, repeated administration of this compound resulted in significant improvements in exercise performance metrics:
- VO₂ Max Improvement : Mice treated with this compound exhibited increased maximum oxygen consumption (ΔVO₂ max) during exercise tests, indicating enhanced aerobic capacity .
- Fatigue Resistance : The treated group demonstrated improved resistance to fatigue compared to control groups, highlighting the potential for this compound to enhance physical endurance through metabolic modulation .
Table: Summary of Key Findings
Potential Applications
Given its biological activity, this compound has potential applications in:
- Sports Nutrition : As a supplement for enhancing athletic performance and recovery.
- Pharmaceutical Development : Investigating its role as a therapeutic agent for metabolic disorders.
- Food Industry : Its flavoring properties make it a candidate for use in food products.
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing Ethyl 2-hydroxybutanoate with high enantiomeric purity?
this compound can be synthesized via enzymatic esterification or chemical catalysis. For enantioselective synthesis, lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) in non-aqueous media are effective, achieving >90% enantiomeric excess (ee) under optimized conditions (pH 7.0–8.0, 30–40°C) . Chemical routes may involve asymmetric hydrogenation of α-ketobutyrate derivatives using chiral catalysts like Ru-BINAP complexes. Post-synthesis, chiral HPLC (e.g., Chiralpak® IA column) is recommended for purity validation .
Q. How can the structural integrity of this compound be confirmed after synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester’s structure. Key signals include a triplet for the ethyl group’s CH₃ (δ 1.2–1.3 ppm) and a singlet for the hydroxyl proton (δ 2.5–3.0 ppm, exchangeable in D₂O). Fourier-transform infrared spectroscopy (FTIR) should confirm the ester carbonyl stretch (~1740 cm⁻¹) and hydroxyl band (~3400 cm⁻¹). X-ray crystallography is definitive for resolving stereochemical ambiguities .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) provides high sensitivity (LOD ≤ 0.1 ppm). Derivatization using BSTFA enhances volatility. Alternatively, reverse-phase HPLC with UV detection (210 nm) is effective for aqueous samples. Calibration curves must be validated against certified reference materials (CRMs) to ensure accuracy .
Advanced Research Questions
Q. How do kinetic parameters of this compound’s enzymatic degradation vary across pH and temperature gradients?
The enzyme 2-hydroxybutanoate dehydrogenase (EC 1.1.1.27) catalyzes its oxidation to 2-oxobutanoate with NAD⁺ as a cofactor. Kinetic studies show a Kₘ of 3.0 × 10⁻³ M at pH 8.0 and 298.65 K, but this decreases by 40% at pH 7.0. Arrhenius plots reveal an activation energy (Eₐ) of ~45 kJ/mol. Discrepancies in reported Kₘ values may stem from enzyme isoforms or assay conditions; use stopped-flow spectrophotometry to resolve these .
Q. What computational models predict the metabolic fate of this compound in mammalian systems?
Molecular dynamics (MD) simulations and density functional theory (DFT) can model its hydrolysis to 2-hydroxybutyric acid, a known metabolite linked to ketosis. In silico docking studies with human carboxylesterase 1 (CES1) predict binding affinities (ΔG) of −8.2 kcal/mol. Validate predictions using LC-MS/MS to track isotopic labeling (e.g., ¹³C) in hepatocyte cultures .
Q. How can enantiomeric cross-contamination be minimized during large-scale purification?
Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase achieves >99% ee. Optimize mobile phase composition (hexane:isopropanol, 90:10 v/v) and flow rate (2 mL/min). For industrial-scale separations, integrate crystallization with chiral additives (e.g., L-proline) to enhance yield .
Q. What experimental designs address contradictions in reported bioactivity data for this compound?
Contradictions may arise from assay variability (e.g., cell line differences). Use a factorial design to test variables:
- Factors : Concentration (0.1–10 mM), exposure time (24–72 h), cell type (HEK293 vs. HepG2).
- Response : Cytotoxicity (MTT assay) and oxidative stress markers (ROS via DCFH-DA). Apply ANOVA and post-hoc Tukey tests to identify significant interactions. Replicate studies ≥3 times to ensure reproducibility .
Q. Methodological Best Practices
- Data Analysis : Use principal component analysis (PCA) to deconvolute overlapping GC-MS peaks in multicomponent samples .
- Ethical Compliance : For in vivo studies, follow institutional guidelines for humane endpoints and sample sizes justified by power analysis .
- Uncertainty Reporting : Quantify instrument error (e.g., ±0.5% for HPLC) and propagate uncertainties using the GUM (Guide to the Expression of Uncertainty in Measurement) .
Properties
IUPAC Name |
ethyl 2-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOQRSLYPHAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334629 | |
Record name | Ethyl 2-Hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52089-54-0 | |
Record name | Ethyl 2-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52089-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-Hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 2-hydroxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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